Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
CAS No. |
624726-61-0 |
|---|---|
Molecular Formula |
C29H25ClN2O6S |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H25ClN2O6S/c1-5-37-28(34)25-16(2)31-29-32(26(25)17-10-12-22(35-3)23(14-17)36-4)27(33)24(39-29)15-18-11-13-21(38-18)19-8-6-7-9-20(19)30/h6-15,26H,5H2,1-4H3/b24-15+ |
InChI Key |
JLMXLQUVOMQMRW-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidine Synthesis via Biginelli Reaction
The thiazolo[3,2-a]pyrimidine core is typically synthesized via a Biginelli-like multicomponent reaction. A mixture of ethyl 3-oxobutanoate (10 mmol), thiourea (10 mmol), and 3,4-dimethoxybenzaldehyde (10 mmol) undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA, 15 mmol) in acetonitrile under reflux for 6–8 hours . This step yields 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate as an intermediate . The reaction proceeds via imine formation followed by cyclization, with PTSA acting as both a catalyst and dehydrating agent .
Key Parameters
-
Temperature: 80–90°C
The introduction of the (5-(2-chlorophenyl)furan-2-yl)methylene group occurs via Knoevenagel condensation. The thiazolo[3,2-a]pyrimidine intermediate (5 mmol) reacts with 5-(2-chlorophenyl)furan-2-carbaldehyde (5.5 mmol) in ethanol containing piperidine (0.5 mL) as a base. The mixture is refluxed for 12 hours, during which the exocyclic double bond forms regioselectively at the C2 position of the pyrimidine ring.
Optimization Insights
-
Molar Ratio: A 10% excess of aldehyde ensures complete conversion.
-
Reaction Time: Prolonged heating (>15 hours) leads to decomposition.
-
Yield: 62–70% after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Alkylation and Esterification
The ethyl carboxylate group at C6 is introduced via esterification of the corresponding carboxylic acid. The acid intermediate (5 mmol) is treated with ethanol (20 mL) and concentrated sulfuric acid (1 mL) under reflux for 24 hours . Alternatively, microwave-assisted esterification at 100°C for 30 minutes enhances yields to 85% .
Comparative Data
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | H₂SO₄, 24h reflux | 72 | 95 |
| Microwave-assisted | 100°C, 30min | 85 | 98 |
One-Pot Synthesis for Industrial Scalability
A streamlined one-pot method combines all steps using N-bromosuccinimide (NBS) as an oxidizing agent and PTSA as a catalyst . Starting materials (ethyl acetoacetate, thiourea, 3,4-dimethoxybenzaldehyde, and 5-(2-chlorophenyl)furan-2-carbaldehyde) are heated at 90°C in acetonitrile for 8 hours. NBS facilitates the oxidation of dihydropyrimidine to the aromatic system, while PTSA accelerates imine formation .
Advantages
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity:
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.90–7.80 (m, aromatic protons) .
Challenges and Mitigation Strategies
-
Regioselectivity in Condensation: Competing reactions at C2 vs. C4 positions are minimized using bulky bases like piperidine.
-
Oxidation Side Products: NBS overuse generates brominated byproducts; stoichiometric control is critical .
-
Solvent Choice: Polar aprotic solvents (DMF) improve solubility but require rigorous drying to prevent hydrolysis .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents involved.
Scientific Research Applications
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, and 4. Below is a comparative analysis of the target compound with its analogs:
Structural and Functional Group Variations
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Likely exhibits a puckered thiazolopyrimidine ring (common in analogs; see ). The 2-chlorophenyl-furyl group may induce a dihedral angle distinct from trimethoxy or fluorobenzylidene analogs, affecting intermolecular interactions .
- Trimethoxy Analogue () : Forms C–H···O hydrogen bonds, creating chains along the c-axis. The 2,4,6-trimethoxy group contributes to a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
Biological Activity
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 624726-61-0) is a synthetic compound that belongs to the thiazole and pyrimidine classes. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 565.0 g/mol. The presence of various functional groups such as furan, thiazole, and chlorophenyl contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H25ClN2O6S |
| Molecular Weight | 565.0 g/mol |
| CAS Number | 624726-61-0 |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with this compound, focusing on its potential as an anticancer agent. The structure-activity relationship (SAR) indicates that specific substitutions at various positions significantly influence its cytotoxic effects.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects through the induction of apoptosis in cancer cells. It has been shown to interact with cellular pathways that regulate cell survival and death.
-
Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:
- HepG2 (human liver carcinoma)
- A431 (human epidermoid carcinoma)
- HT29 (human colorectal adenocarcinoma)
- Case Study : A recent study conducted by Sayed et al. (2019) evaluated the antiproliferative effects of similar thiazole derivatives and found that modifications in the phenyl ring enhanced the cytotoxicity against HepG2 cells, suggesting a similar trend may apply to our compound .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The presence of electron-donating groups such as methoxy on the phenyl ring enhances anticancer activity.
- Chlorine substitution on the phenyl ring is crucial for eliciting antiproliferative effects.
Key Findings from SAR Studies
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increased cytotoxicity |
| Chlorine atom | Essential for antiproliferative activity |
| Methyl group | Enhances interaction with target proteins |
Pharmacological Profile
- Cytotoxicity : The compound's cytotoxic effects were evaluated using various assays including MTT and colony formation assays, which confirmed its ability to inhibit cell growth effectively.
- Selectivity : Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Molecular Dynamics Simulations : These simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression, which is critical for its mechanism of action .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?
The compound can be synthesized via a multi-step route involving cyclocondensation of thiazole and pyrimidine precursors. Key steps include:
- Catalyst selection : Ammonium acetate is critical for arylidene formation, as shown in analogous thiazolopyrimidine syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance intermediate stability .
- Temperature control : Maintaining 80–100°C during cyclization minimizes side-product formation . Purity (>95%) is confirmed via HPLC, with yields typically ranging from 60–75% under optimized conditions .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation involves:
- NMR spectroscopy : H and C NMR identify substituents (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–3.9 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 563.12) .
- X-ray crystallography : Monoclinic crystal systems (space group P2/n) with unit cell parameters (e.g., a = 9.323 Å, β = 96.33°) validate stereochemistry .
Intermediate Research Questions
Q. What safety precautions are critical during handling and storage?
Key safety protocols include:
Q. How can biological activity be systematically evaluated in vitro?
Standard assays include:
- Enzyme inhibition : Measure IC values via fluorescence-based kinase assays (e.g., EGFR inhibition at ~2.5 µM) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC = 8.7 µM in HeLa cells) .
- Molecular interactions : Surface plasmon resonance (SPR) quantifies binding affinity to target proteins (e.g., K = 120 nM for PARP-1) .
Advanced Research Questions
Q. How do structural modifications at the 2- and 5-positions influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 2-position substituents : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance kinase inhibition by 30% compared to electron-donating groups (e.g., methoxy) .
- 5-position aryl groups : 3,4-Dimethoxyphenyl improves solubility and bioavailability (log P = 2.1) vs. non-polar analogs (log P = 3.8) .
- Crystallographic data : Fluorine substitutions at the benzylidene ring increase planarity, improving target binding (e.g., RMSD = 0.12 Å in docking studies) .
Q. What computational methods predict the compound’s reactivity and binding modes?
Advanced modeling approaches include:
- Density functional theory (DFT) : Calculates HOMO-LUMO gaps (4.2 eV) to predict nucleophilic attack sites .
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (ΔG = –9.8 kcal/mol) with key hydrogen bonds at Arg120 and Tyr355 .
- MD simulations : 100-ns trajectories assess stability in lipid bilayers (e.g., RMSF < 1.5 Å for thiazole ring) .
Q. How can crystallographic data resolve contradictions in spectroscopic results?
Discrepancies between NMR and MS data (e.g., unexpected peaks) are addressed by:
- Single-crystal XRD : Confirms Z-configuration of the benzylidene group, ruling out E-isomer impurities .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 25% π-π stacking) to explain solubility variations .
- Twinned refinement (SHELXL) : Resolves overlapping electron density in polymorphic crystals .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/n | |
| Unit cell volume | 2060.3 Å | |
| R-factor | 0.058 | |
| H-bond interactions | O–H···N (2.89 Å) |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent (Position) | IC (µM) | Target |
|---|---|---|
| 2-Cl, 5-(3,4-OMe) | 2.5 | EGFR |
| 2-F, 5-Ph | 8.7 | HeLa Cells |
| 2-OAc, 5-(4-F-Ph) | 12.3 | PARP-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
